Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound belonging to the class of pyrazolopyridines This compound features a pyrazolo[3,4-b]pyridine core structure with a chlorine atom at the 6th position and a methyl group at the 1st position, along with a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as pyrazolopyridine derivatives.
Reaction Steps: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of Pyrazolopyridine Core: The pyrazolopyridine core can be formed through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Esterification: The carboxylate ester group can be introduced through esterification reactions using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification and quality control measures to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions of the pyrazolopyridine core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Substituted pyrazolopyridines with different substituents at various positions.
Scientific Research Applications
Chemistry: Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its use in treating various diseases, such as cancer and infectious diseases. Its potential as a lead compound for drug discovery is being investigated.
Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products. It is also used in the development of new materials and technologies.
Mechanism of Action
The mechanism by which Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 6-chloro-1-methylpyrazolo[4,3-b]pyridine-5-carboxylate: Similar structure but different position of the pyrazolopyridine core.
Methyl 6-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group at the 1st position.
Methyl 6-bromo-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom at the 6th position.
Uniqueness: Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific combination of functional groups and positions, which can lead to distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-13-8-5(4-11-13)3-6(7(10)12-8)9(14)15-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZQHTVRVQOEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.